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Compound of Interest

Compound Name: JNJ-38877605

Cat. No.: B612286

This technical support center provides researchers, scientists, and drug development
professionals with essential information and guidance for experiments involving the c-Met
inhibitor JINJ-38877605. The content addresses the well-documented species-specific renal
toxicity associated with this compound.

Frequently Asked Questions (FAQSs)

Q1: What is INJ-388776057

Al: INJ-38877605 is an orally bioavailable, potent, and selective small-molecule inhibitor of
the c-Met receptor tyrosine kinase.[1][2] The c-Met pathway is implicated in cancer cell survival,
invasiveness, and tumor angiogenesis, making it a target for anticancer therapies.[2][3]

Q2: What is the primary toxicity associated with INJ-38877605?

A2: The primary toxicity observed with INJ-38877605 is renal toxicity, which was identified
during a first-in-human Phase | clinical trial.[1][3][4] This toxicity manifested as mild but
recurrent renal issues in nearly all patients, even at sub-therapeutic doses.[1][3][4]

Q3: Why was this renal toxicity not detected in initial preclinical studies?

A3: The renal toxicity of INJ-38877605 is species-specific.[1][3][4] Initial preclinical safety
studies were conducted in rats and dogs, species that do not exhibit this renal toxicity.[1][3][4]

[5]
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Q4: What is the mechanism of JNJ-38877605-induced renal toxicity?

A4: The renal toxicity is not due to direct inhibition of c-Met but is caused by the formation of
insoluble metabolites.[1][3][4] INJ-38877605 is metabolized by the enzyme aldehyde oxidase
(AO), which is highly active in humans and rabbits but has low activity in rats and dogs.[1][3][6]
This metabolic process generates insoluble metabolites (specifically M1/3 and M5/6) that
precipitate and form crystals within the renal tubules, leading to obstructive nephropathy,
degenerative changes, and inflammation.[3][4][5]

Q5: Which animal model is appropriate for studying the renal toxicity of JINJ-388776057

A5: The rabbit is the most suitable toxicology model for recapitulating the human renal toxicity
of INJ-38877605.[1][3][4] This is due to the similar aldehyde oxidase-mediated metabolic
profile that leads to the formation of the specific insoluble metabolite M10, which was observed
in both humans and rabbits.[1][3][4]

Q6: What are the key pathological findings in the kidneys of affected species?

A6: Histopathological evaluation of rabbit kidneys after administration of JNJ-38877605
revealed renal crystal formation, extensive and prominent degeneration, inflammation,
congestion, fibrosis, and regeneration.[3][4][5] Granular and acicular clefts, sometimes
surrounded by giant cells, were also observed in the corticotubules.[4]
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Observed Issue

Potential Cause

Recommended Action

No renal toxicity observed in

rat or dog models.

These species lack the specific
aldehyde oxidase activity
required to produce the
insoluble toxic metabolites of
JNJ-38877605.[1][3][4]

This is an expected finding.
For renal toxicity studies of this
compound, use a relevant

species such as the rabbit.[1]

[3]

High variability in renal toxicity

markers in rabbit studies.

Factors such as hydration
status, urinary pH, and
individual differences in
metabolism can influence the

rate of crystal formation.

Ensure consistent and
adequate hydration of study
animals. Monitor and control
urinary pH if possible. Increase
the number of animals per
group to account for individual

variability.

Difficulty in identifying crystals

in urine samples.

The insoluble metabolites may
precipitate within the renal
tubules and may not be readily
excreted in the urine in early

stages.

Rely on a combination of
markers for renal injury,
including serum creatinine,
BUN, and histopathological
analysis of kidney tissue.[5]
Consider specialized imaging
techniques for crystal detection

in tissue.

Inconsistent
pharmacokinetic/pharmacodyn
amic (PK/PD) correlation with

renal toxicity.

The toxicity is driven by
metabolite accumulation, not
the parent drug concentration.
The relationship between the
parent drug's plasma
concentration and the extent of
crystal deposition in the kidney

may not be linear.

Measure the concentrations of
the specific insoluble
metabolites (M1/3, M5/6, M10)
in plasma and kidney tissue.[3]
[4] Correlate metabolite levels

with markers of renal damage.

Data Presentation

Table 1: Species-Specific Metabolism and Toxicity of JINJ-38877605
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Formation of

e Aldehyde Oxidase Insoluble Observed Renal

[
> Activity Metabolites (M1/3, Toxicity

M5/6, M10)

Human High Yes[3][4] Yes[1][3][4]
Rabbit High Yes[1][3][4] Yes[1][3][4]
Rat Low/Negligible No[1][3][5] No[1][3][4][5]
Dog Low/Negligible No[1][3][5] No[1][3][4][5]

Table 2: Summary of Renal Effects in Rabbits Administered JNJ-38877605 for One Month

Finding Observation
Kidney Weight Increased[4]
Appearance Pale[4]

Extensive degeneration, inflammation,
Histopathology congestion, fibrosis, regeneration, granular and

acicular clefts with giant cells[3][4]

) Changes in creatinine clearance and other
Biomarkers )
chemistry parameters[4]

Experimental Protocols

Protocol 1: In Vivo Assessment of INJ-38877605-Induced Renal Toxicity in Rabbits
¢ Animal Model: New Zealand White rabbits.

e Drug Administration: Oral administration of INJ-38877605. Dosing can be daily or on
alternative schedules.

e Dose Groups: Include a vehicle control group and at least three dose levels of INJ-
38877605.
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e Monitoring:
o Clinical Observations: Daily monitoring for any signs of distress or changes in behavior.
o Body Weight: Measure at least twice weekly.

o Renal Function Markers: Collect blood samples at baseline and regular intervals to
measure serum creatinine and blood urea nitrogen (BUN). Collect urine for urinalysis,
including measurement of urinary crystals and biomarkers like KIM-1, clusterin, and TFF-
3.[7]

e Pharmacokinetics: Collect blood samples at various time points after dosing to determine the
plasma concentrations of INJ-38877605 and its metabolites (M1/3, M5/6, M10).

¢ Necropsy and Histopathology: At the end of the study, perform a full necropsy. Collect
kidneys, weigh them, and fix them in 10% neutral buffered formalin. Process tissues for
histopathological examination, specifically looking for crystal deposition, tubular
degeneration, inflammation, and other signs of nephropathy.

Protocol 2: In Vitro Metabolism Assay to Determine Species-Specific Metabolite Formation

o Test System: Liver S9 fractions or hepatocytes from different species (human, rabbit, rat,
dog).

e Incubation: Incubate JNJ-38877605 with the liver S9 fractions or hepatocytes in a suitable
buffer system.

o Metabolite Identification: After incubation, stop the reaction and analyze the supernatant
using liquid chromatography-mass spectrometry (LC-MS) to identify and quantify the
formation of metabolites M1/3, M5/6, and M10.

o Data Analysis: Compare the metabolite profiles across the different species to confirm the
species-specific activity of aldehyde oxidase in metabolizing JNJ-38877605 to its insoluble
metabolites.

Visualizations
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Mechanism of JNJ-38877605 Renal Toxicity
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Caption: Mechanism of JNJ-38877605-induced renal toxicity.

Experimental Workflow for Investigating Species-Specific Toxicity

In Vitro Metabolism Assay
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Caption: Workflow for investigating species-specific renal toxicity.

c-Met Signaling Pathway Inhibition
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Caption: INJ-38877605 inhibits the c-Met signaling pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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specific-renal-toxicity]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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